Cas no 72428-95-6 (10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)-)

10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)- structure
72428-95-6 structure
Product Name:10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)-
CAS No:72428-95-6
MF:C39H46N2O12S
MW:766.853750705719
CID:572090
PubChem ID:135754315
Update Time:2025-04-19

10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)- Chemical and Physical Properties

Names and Identifiers

    • 10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15S,16R,17S,18R,19R,20R,21S,22S,23E,25Z)-
    • LogP
    • 10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7
    • 10,5-(Epoxypentadeca[1,11,13]trienimino)-3H-furo[2',3':7,8]naphtho[2,1-b][1,4]thiazine-3,11,27(10H)-trione,17-(acetyloxy)-6,7,19,21-tetrahydroxy-15-methoxy-8,10,16,18,20,22,26-heptamethyl-,(10S,13E,15
    • Rifamycin verde
    • 72428-95-6
    • Inchi: 1S/C39H46N2O12S/c1-16-11-10-12-17(2)38(49)41-29-33(47)26-25(28-36(29)54-24(43)15-40-28)27-35(21(6)32(26)46)53-39(8,37(27)48)51-14-13-23(50-9)18(3)34(52-22(7)42)20(5)31(45)19(4)30(16)44/h10-16,18-20,23,30-31,34,44-47H,1-9H3,(H,41,49)
    • InChI Key: CIKJBUUPPXVFDE-UHFFFAOYSA-N
    • SMILES: C1=CC(OC)C(C)C(OC(C)=O)C(C)C(O)C(C)C(O)C(C)C=CC=C(C)C(O)=NC2C(=C3C(=C4C=2SC(=O)C=N4)C2C(C(C)(OC=2C(C)=C3O)O1)=O)O

Computed Properties

  • Exact Mass: 766.27714608g/mol
  • Monoisotopic Mass: 766.27714608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 54
  • Rotatable Bond Count: 3
  • Complexity: 1950
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 9
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.762
  • Topological Polar Surface Area: 236Ų

Experimental Properties

  • Density: 1.41
  • Refractive Index: 1.638
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